N-(3,4-DIMETHOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE
Description
N-(3,4-DIMETHOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-(3,4-dimethoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3/c1-29-23-12-11-22(15-24(23)30-2)26-25(28)20-9-7-18(8-10-20)16-27-14-13-19-5-3-4-6-21(19)17-27/h3-12,15H,13-14,16-17H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYWVRIGLZLRMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE typically involves multiple steps, including the formation of the benzamide core and the introduction of the tetrahydroisoquinoline moiety. Common reagents used in these reactions include:
3,4-Dimethoxybenzoyl chloride: for the benzamide formation.
Base catalysts: such as triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
High-pressure reactors: to increase reaction rates.
Automated synthesis: to ensure consistency and scalability.
Purification techniques: such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
Pathways: Influencing biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-Dimethoxyphenyl)benzamide: Lacks the tetrahydroisoquinoline moiety.
4-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]benzamide: Lacks the dimethoxyphenyl group.
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-4-[(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both the dimethoxyphenyl and tetrahydroisoquinoline moieties, which may confer distinct biological activities and chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
